molecular formula C30H38N2O8 B613623 Boc-Thr(Ile-Fmoc)-OH CAS No. 944283-27-6

Boc-Thr(Ile-Fmoc)-OH

Cat. No. B613623
M. Wt: 554.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr(Ile-Fmoc)-OH is an organic compound that is widely used in scientific research as a building block for peptides and proteins. It is a protected amino acid that can be used for peptide synthesis and is a key component for the production of peptides and proteins. This Boc-Thr(Ile-Fmoc)-OH compound is a protected amino acid that has been widely studied and used in research for its versatility in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis of Homoarginine-Containing Opioid Peptides

The synthesis of opioid peptides using derivatives similar to Boc-Thr(Ile-Fmoc)-OH demonstrates the compound's utility in creating peptides with increased resistance to enzymatic degradation. Izdebski et al. (2007) explored the use of tris-alkoxycarbonyl homoarginine derivatives in synthesizing neo-endorphins and dynorphins, showing potential in designing biologically active peptides Izdebski et al., 2007.

Improvement of Synthetic Methods for Polypeptides

Zhao Yi-nan and Melanie Key (2013) addressed the challenges in polypeptide synthesis, including low yield and purification difficulties. They demonstrated the use of Boc and Fmoc protection strategies to simplify and enhance the synthesis of polypeptides, highlighting the importance of such protective groups in peptide chemistry Zhao Yi-nan & Melanie Key, 2013.

Application in Peptide Bond Surrogate Synthesis

Herranz et al. (1993) investigated the introduction of the cyanomethyleneamino group under solid-phase peptide synthesis conditions, utilizing both Boc and Fmoc strategies. Their work showcases the adaptability of Boc-Thr(Ile-Fmoc)-OH in synthesizing peptide analogs with novel backbones Herranz et al., 1993.

Efficient Synthesis of Difficult Sequence-Containing Peptides

Sohma et al. (2006) and Yoshiya et al. (2007) utilized the 'O-acyl isodipeptide unit' for synthesizing peptides with challenging sequences. Their findings emphasize the role of Boc-Thr(Ile-Fmoc)-OH in facilitating peptide synthesis without racemization, enabling the production of long peptides and proteins Sohma et al., 2006; Yoshiya et al., 2007.

Solid Phase Synthesis of Peptide C-Terminal Thioesters

Ingenito et al. (1999) developed a novel method for the solid-phase synthesis of peptide C-terminal thioesters, crucial for protein synthesis through native chemical ligation. Their work demonstrates the compatibility of Boc-Thr(Ile-Fmoc)-OH with Fmoc/t-Bu chemistry, highlighting its significance in producing thioesters in good yields Ingenito et al., 1999.

properties

IUPAC Name

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXQNNYVNXVLDP-MSFWWKAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116061
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(Ile-Fmoc)-OH

CAS RN

944283-27-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944283-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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